molecular formula C19H17N3O3S B2554888 N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide CAS No. 921865-67-0

N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide

Cat. No.: B2554888
CAS No.: 921865-67-0
M. Wt: 367.42
InChI Key: LDTVCNKMBZWKDL-UHFFFAOYSA-N
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Description

N-{4-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a furan-2-carboxamide moiety via an ethyl spacer substituted with a 1,2,3,4-tetrahydroquinolin-1-yl group. This structure combines pharmacologically relevant motifs: the thiazole ring is associated with diverse biological activities, the furan carboxamide contributes to hydrogen-bonding interactions, and the tetrahydroquinoline moiety may enhance lipophilicity and target binding .

Properties

IUPAC Name

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-17(22-9-3-6-13-5-1-2-7-15(13)22)11-14-12-26-19(20-14)21-18(24)16-8-4-10-25-16/h1-2,4-5,7-8,10,12H,3,6,9,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTVCNKMBZWKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline moiety, followed by the formation of the thiazole ring, and finally, the introduction of the furan-2-carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally similar analogs, emphasizing substituent variations and their implications:

Compound Name (CAS or ID) Molecular Formula Molecular Weight Key Substituents Biological/Physical Notes Source
Target Compound C₁₉H₂₀N₃O₃S* ~370 1,2,3,4-Tetrahydroquinolin-1-yl, furan-2-carboxamide Hypothesized enhanced CNS penetration due to tetrahydroquinoline
N-(4-(2-((3-Methoxybenzyl)amino)... (923226-70-4) C₁₈H₁₇N₃O₄S 371.4 3-Methoxybenzylamino Potential antimicrobial activity; higher polarity due to methoxy group
Compound 28 () Not provided Not provided Piperidin-1-yl ethyl, thiophene-2-carboximidamide Dihydrochloride salt; 68% yield; possible kinase inhibition
Compound 30 () Not provided Not provided 1-Methylpyrrolidin-2-yl ethyl Low yield (6%); steric hindrance challenges synthesis
N-[2-(4-Fluorophenyl)-5-oxo... (1020048-57-0) Not provided Not provided Thieno[3,4-c]pyrazol core, 4-fluorophenyl Diverse applications in material science

*Hypothesized formula based on structural analogy to .

Key Observations:

Core Modifications: The target compound’s thiazole-furan core differs from thienopyrazol (e.g., 1020048-57-0) and purine-dione (e.g., 476481-11-5) scaffolds, which may alter binding specificity .

Substituent Effects: The tetrahydroquinolin-1-yl group in the target compound likely enhances lipophilicity compared to the 3-methoxybenzyl group in 923226-70-4, influencing blood-brain barrier permeability . Piperidin-1-yl and pyrrolidinyl substituents (Compounds 28–32) demonstrate variability in synthetic yields, suggesting steric and electronic challenges in alkylation steps .

Synthetic Feasibility :

  • Low yields for compounds like 30 (6%) highlight difficulties in introducing bulky substituents (e.g., 1-methylpyrrolidin-2-yl), underscoring the need for optimized coupling conditions .
  • Intermediate strategies from (e.g., methyl [3-(alkylcarbamoyl)furan-2-yl]acetates) could inform scalable routes to the target’s furan-carboxamide moiety .

Research Findings and Implications

While direct biological data for the target compound are absent in the evidence, structural analogs provide insights:

  • Antimicrobial Potential: The 3-methoxybenzyl derivative (923226-70-4) shares features with known antimicrobial agents, suggesting the target compound could be screened for similar activity .
  • Central Nervous System (CNS) Targeting: The tetrahydroquinoline group’s lipophilicity may position the compound for CNS drug development, akin to tetrahydroisoquinoline-based therapeutics .
  • Synthetic Challenges : highlights the impact of substituent choice on yield, advocating for microwave-assisted or flow-chemistry approaches to improve efficiency .

Biological Activity

N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by a furan ring, a thiazole moiety, and a tetrahydroquinoline core. The molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, with a molecular weight of approximately 356.44 g/mol. Its structural components suggest potential interactions with various biological targets.

PropertyDetails
Molecular FormulaC19H20N2O3S
Molecular Weight356.44 g/mol
LogP3.21
Polar Surface Area74.5 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro tests have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The compound exhibits an IC50 value in the low micromolar range, indicating potent activity.

Case Studies

  • Breast Cancer Cell Lines : In a study evaluating the efficacy of this compound against MCF-7 cells, researchers reported an IC50 of 5 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
  • Lung Cancer Models : Another investigation using A549 lung cancer cells showed that the compound inhibited cell proliferation by approximately 70% at concentrations of 10 µM. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting enhanced apoptosis.

The proposed mechanism of action for this compound involves several pathways:

  • Inhibition of Kinases : The compound appears to inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
  • DNA Intercalation : Its structural similarity to DNA-intercalating agents suggests that it may disrupt DNA replication and transcription processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the tetrahydroquinoline core and modifications to the furan and thiazole rings have been explored:

Modification TypeEffect on Activity
Alkyl substitutionsIncreased lipophilicity and potency against cancer cells
HalogenationEnhanced binding affinity to target enzymes
Functional group changesAltered solubility and bioavailability

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